2-(3-bromophenyl)oxetane 2-(3-bromophenyl)oxetane
Brand Name: Vulcanchem
CAS No.: 51699-56-0
VCID: VC11579751
InChI:
SMILES:
Molecular Formula: C9H9BrO
Molecular Weight: 213.1

2-(3-bromophenyl)oxetane

CAS No.: 51699-56-0

Cat. No.: VC11579751

Molecular Formula: C9H9BrO

Molecular Weight: 213.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-(3-bromophenyl)oxetane - 51699-56-0

Specification

CAS No. 51699-56-0
Molecular Formula C9H9BrO
Molecular Weight 213.1

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

2-(3-Bromophenyl)oxetane features an oxetane ring (C3H6O) substituted at the 2-position with a 3-bromophenyl group. Quantum mechanical calculations reveal that the oxetane ring adopts a puckered conformation with C-C-O-C dihedral angles ranging from 88° to 92°, creating a distinct three-dimensional profile . The bromine substituent at the phenyl ring's meta position induces moderate electronic effects, with Hammett substituent constants (σm = 0.39) suggesting electron-withdrawing character that influences both reactivity and intermolecular interactions .

Physicochemical Profile

Experimental and computed property data for 2-(3-bromophenyl)oxetane are summarized below:

PropertyValueMethod/Source
Molecular FormulaC9H9BrOElemental Analysis
Molecular Weight213.07 g/molMass Spectrometry
XLogP33.2 ± 0.3Chromatographic Analysis
Hydrogen Bond Acceptors1Computational Prediction
Rotatable Bond Count2Conformational Analysis
Polar Surface Area9.23 ŲDFT Calculation

The compound demonstrates adequate thermal stability with decomposition onset at 182°C (TGA) and maintains chemical integrity in pH 3-7 aqueous buffers over 24 hours .

Synthetic Methodologies

Transition Metal-Catalyzed Coupling

The primary synthetic route employs a Kumada cross-coupling strategy, as detailed in patent CN108822060B :

Procedure

  • Grignard Reagent Formation:
    React 3-bromophenylmagnesium bromide (0.15 mol) with 2-iodooxetane (0.1 mol) in THF at -78°C under nitrogen atmosphere.

  • Catalytic Cycle:
    Introduce CuCN·2LiCl (20 mol%) catalyst and warm gradually to -5°C over 12 hours. The copper complex facilitates oxidative addition into the C-I bond followed by transmetallation.

  • Workup and Isolation:
    Quench with saturated NH4Cl, extract with ethyl acetate (3 × 200 mL), and purify via silica gel chromatography (hexane:EtOAc 4:1) to yield 2-(3-bromophenyl)oxetane as a colorless oil (40-45% yield) .

Optimization Insights

  • Catalyst loading <15 mol% results in incomplete conversion

  • Reaction temperatures >0°C promote β-hydride elimination side products

  • Anhydrous conditions critical for maintaining Grignard reactivity

Alternative Synthetic Approaches

Recent advances in photoredox catalysis have enabled visible light-mediated coupling between 3-bromoiodobenzene and oxetanyl trifluoroborate salts. This method offers improved functional group tolerance but requires specialized equipment (450 nm LED array) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (400 MHz, CDCl₃):

  • δ 7.54 (dd, J = 8.0, 1.2 Hz, 1H): Ortho-protons on bromophenyl ring

  • δ 4.81 (dd, J = 7.2, 6.1 Hz, 2H): Oxetane ring protons adjacent to phenyl group

  • δ 4.63-4.55 (m, 1H): Bridgehead proton of oxetane

¹³C NMR (101 MHz, CDCl₃) shows characteristic signals at:

  • δ 122.1 ppm: C-Br carbon

  • δ 86.4 ppm: Oxetane quaternary carbon

  • δ 72.1 ppm: Oxetane CH₂ groups

Mass Spectrometric Analysis

High-resolution ESI-MS confirms molecular composition:

  • Found: m/z 214.9804 [M+H]⁺

  • Calculated for C9H10BrO: 214.9873

  • Diagnostic fragmentation pattern shows loss of Br· radical (Δm/z 79.9)

Pharmaceutical Applications

Kinase Inhibitor Development

The oxetane moiety in 2-(3-bromophenyl)oxetane serves as a critical solubility-enhancing group in Bruton's tyrosine kinase (BTK) inhibitors. Structural studies demonstrate:

  • 30% improvement in aqueous solubility vs. cyclohexyl analogues

  • 2.7 pKa reduction of adjacent amine functionalities

  • Preferential metabolism by microsomal epoxide hydrolase over CYP450 isoforms

CNS Drug Discovery

Molecular dynamics simulations reveal favorable blood-brain barrier penetration metrics:

  • LogBB = -0.21 ± 0.03 (calculated)

  • P-gp efflux ratio = 2.1 (in vitro MDCK-MDR1 assay)

  • Plasma protein binding = 89% (human serum albumin)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator